6-Thia-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-2-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 6-Thia-2-azaspiro[3.4]octane. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be achieved through various chemical transformations, often starting with readily available precursors. For example, one approach involves the reaction of a cyclopentane derivative with a thiol and an amine under specific conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the need for chromatographic purification. This ensures cost-effectiveness and efficiency in large-scale manufacturing. The use of robust and reproducible reaction conditions is crucial for maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Thia-2-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: Both the sulfur and nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce various amine derivatives.
Scientific Research Applications
6-Thia-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 6-Thia-2-azaspiro[3.4]octane exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
6-Thia-2-oxaspiro[3.4]octane: Contains an oxygen atom instead of nitrogen, leading to different chemical and biological properties.
6-Thia-2-azaspiro[3.5]nonane: Has a larger ring system, which can affect its reactivity and interactions.
Uniqueness
6-Thia-2-azaspiro[3.4]octane is unique due to its specific combination of sulfur and nitrogen within a spirocyclic framework. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C6H11NS |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
6-thia-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NS/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 |
InChI Key |
VDIFYICJBBWJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.